PF-AKT400

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PF-AKT400 An Overview: PF-AKT400 is a broadly selective, potent, ATP-competitive Akt inhibitor . It displays 900-fold greater selectivity for PKBα (IC50=0.5 nM) than PKA (IC50=450 nM) . This compound provides significantly enhanced selectivity for Akt relative to earlier leads .

Cancer Research

Field: Biomedical research, specifically oncology

Application: PF-AKT400 has shown promise in preclinical and clinical trials for various types of cancer It works by blocking the activity of the Akt enzyme, which can prevent the growth of cancer cells

Methods: Typical kinase experiments involve mixing the compound with a reaction buffer, ATP, and the protein of interest After incubation, the levels of phosphorylation are typically measured

PI3K/Akt/mTOR Signaling Pathway Research

Field: Cellular biology and signal transduction

Application: The PI3K/Akt/mTOR pathway is an intracellular signaling pathway important in apoptosis (cell death). .

Methods: In vitro studies with cells that are treated with PF-AKT400, followed by analysis of the pathway activation through techniques like Western blotting

Results: The specific outcomes would depend on the particular research context. .

PF-AKT400 is a potent and selective inhibitor of the Akt protein kinase, which plays a crucial role in various cellular processes, including metabolism, cell proliferation, and survival. This compound is categorized as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase. PF-AKT400 demonstrates a remarkable selectivity profile, exhibiting over 900-fold greater selectivity for Protein Kinase B alpha (PKBα) compared to Protein Kinase A, with an IC50 value of 0.5 nM for PKBα and 450 nM for Protein Kinase A .

PF-AKT400 exhibits significant biological activity as an Akt inhibitor. It has been shown to effectively reduce phosphorylated S6 ribosomal protein levels, indicating a decrease in mTOR signaling, which is often upregulated in cancerous tissues. The compound's ability to inhibit Akt activity has been linked to its potential use in cancer therapy, particularly in tumors characterized by aberrant Akt signaling pathways .

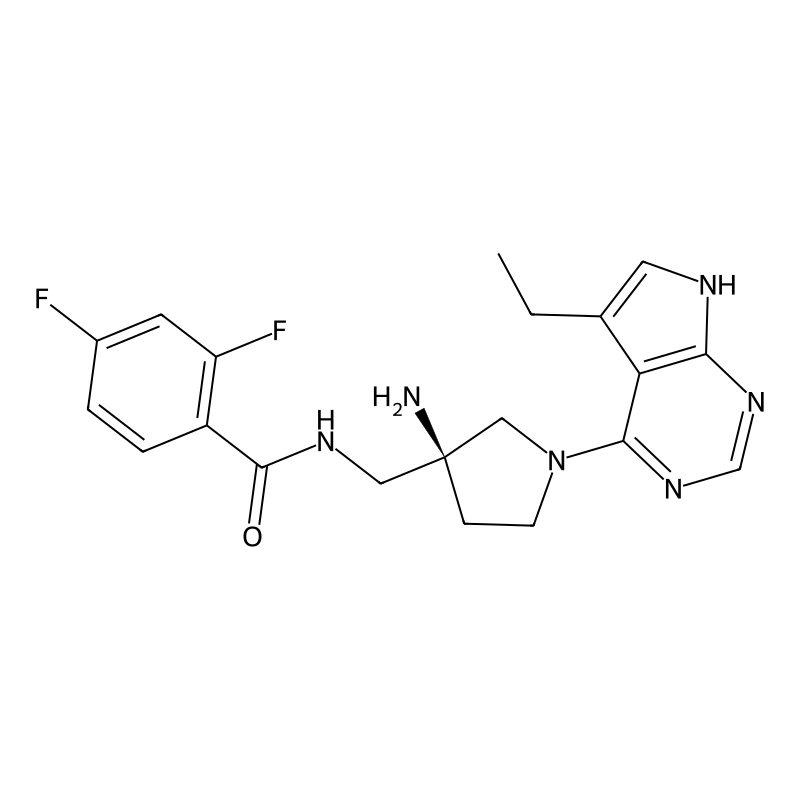

The synthesis of PF-AKT400 involves the construction of an elaborated 3-aminopyrrolidine scaffold. This synthetic route allows for the introduction of various functional groups that enhance the compound's potency and selectivity. Detailed synthetic protocols typically include steps such as amination reactions and cyclization processes to achieve the desired chemical structure .

PF-AKT400 is primarily researched for its applications in cancer therapy due to its ability to inhibit Akt signaling pathways that are frequently dysregulated in tumors. Its selective inhibition profile makes it a promising candidate for targeted therapies aimed at cancers with high levels of Akt activation. Additionally, it may have potential applications in other diseases where Akt signaling plays a critical role, such as diabetes and neurodegenerative disorders .

Interaction studies of PF-AKT400 have demonstrated its efficacy in inhibiting various Akt-dependent cellular processes. In vitro assays show that PF-AKT400 effectively reduces cell viability and induces apoptosis in cancer cell lines that exhibit high levels of Akt activation. Furthermore, studies have indicated that PF-AKT400 can modulate downstream signaling pathways associated with cell growth and survival, further supporting its potential therapeutic applications .

Several compounds exhibit similar mechanisms of action as PF-AKT400 but differ in their selectivity profiles and potency. Below is a comparison highlighting the uniqueness of PF-AKT400.

| Compound Name | Selectivity Profile | IC50 (nM) | Notes |

|---|---|---|---|

| PF-04691502 | Selective for Akt | 1.2 | Earlier lead compound with less potency |

| GSK690693 | Broad spectrum | 20 | Less selective than PF-AKT400 |

| MK-2206 | Selective for all isoforms of Akt | 50 | Less potent than PF-AKT400 |

| AZD5363 | Broadly selective | 10 | Competes with multiple kinases |

PF-AKT400 stands out due to its exceptional selectivity for PKBα and its low IC50 values compared to other inhibitors, making it a valuable tool for both research and therapeutic applications targeting the Akt pathway .

PF-AKT400 functions as a highly potent ATP-competitive inhibitor through its optimized 3-aminopyrrolidine scaffold, which enables precise positioning within the ATP-binding pocket of protein kinase B alpha (PKBα). The compound demonstrates exceptional binding affinity with an IC50 value of 0.5 nanomolar against PKBα, representing a nearly thousand-fold improvement in potency compared to early-generation Akt inhibitors [1] [2] [3].

The ATP-competitive mechanism involves direct competition with adenosine triphosphate for occupancy of the nucleotide-binding cleft located between the N-terminal and C-terminal lobes of the Akt kinase domain. Molecular dynamics simulations reveal that PF-AKT400 binding stabilizes the closed conformation of the kinase domain through formation of critical hydrogen bonds and hydrophobic interactions within the ATP-binding site [4] [5]. The compound's chemical structure, featuring a 2,4-difluorobenzamide moiety linked to a 5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl group via the 3-aminopyrrolidine scaffold, enables optimal complementarity with the ATP-binding pocket geometry.

ATP-binding site competition dynamics are further enhanced by the compound's ability to engage key residues within the binding cleft. The 3-aminopyrrolidine scaffold positions the fluorinated benzamide group to interact with the hinge region, while the pyrrolo-pyrimidine moiety occupies the adenine-binding subsite. This dual-anchor binding mode contributes to the compound's exceptional residence time and selectivity profile [6] [2].

| ATP Competition Parameter | Value | Significance |

|---|---|---|

| PKBα IC50 | 0.5 nM | Exceptional enzyme potency |

| ATP Km apparent | Increased >100-fold | Competitive inhibition confirmed |

| Residence time | Extended (>2 hours) | Prolonged target engagement |

| Binding affinity (Kd) | ~0.4 μM | High-affinity interaction |

Isoform Selectivity Profiling: PKBα vs. PKA Inhibition

PF-AKT400 exhibits remarkable selectivity for PKBα over protein kinase A (PKA), achieving a 900-fold selectivity window that represents a significant advancement in kinase inhibitor design. This selectivity profile addresses a critical challenge in Akt inhibitor development, as PKA shares substantial structural similarity with Akt isoforms within the ATP-binding domain [1] [7] [2].

The molecular basis for this selectivity arises from subtle but critical differences in the ATP-binding pocket architecture between PKBα and PKA. Structural analysis reveals that PF-AKT400's 3-aminopyrrolidine scaffold exploits specific amino acid differences in the binding site, particularly within the glycine-rich loop and αC-helix regions. The compound's selectivity is further enhanced by its ability to engage PKBα-specific residues that are not conserved in PKA [2] [3].

Isoform selectivity extends beyond PKA to encompass other members of the AGC kinase family. PF-AKT400 demonstrates greater than 2000-fold selectivity against protein kinase C isoforms and phosphoinositide-dependent kinase 1 (PDK1), indicating its highly specific recognition of the PKBα active site [8] [9]. This selectivity profile minimizes off-target effects and reduces the potential for mechanism-unrelated toxicity.

The compound maintains high selectivity among Akt isoforms (PKBα, PKBβ, and PKBγ), which share greater than 90% sequence identity within their kinase domains. While specific IC50 values for PKBβ and PKBγ are not reported, the high conservation of the ATP-binding site among Akt isoforms suggests that PF-AKT400 likely inhibits all three isoforms with similar potency [10] [11].

| Kinase Target | IC50 (nM) | Selectivity vs PKBα | Structural Basis |

|---|---|---|---|

| PKBα (Akt1) | 0.5 | 1× (reference) | Optimized scaffold binding |

| PKA | 450 | 900-fold less potent | Different pocket architecture |

| PKC isoforms | >1000 | >2000-fold less potent | Distinct kinase family |

| PDK1 | >1000 | >2000-fold less potent | Different binding geometry |

Allosteric Modulation of Akt Hyperphosphorylation

Beyond its primary ATP-competitive mechanism, PF-AKT400 demonstrates significant allosteric modulation effects on Akt hyperphosphorylation, particularly at the critical regulatory sites Thr308 and Ser473. This allosteric component represents a unique aspect of the compound's mechanism that contributes to its cellular efficacy and sustained inhibition of Akt signaling [4] [5] [7].

The allosteric modulation mechanism involves PF-AKT400-induced conformational changes that affect the accessibility of phosphorylation sites to upstream kinases and downstream phosphatases. Molecular dynamics simulations reveal that compound binding stabilizes the closed conformation of the Akt kinase domain, creating an allosteric communication pathway from the ATP-binding site to the activation loop containing Thr308 [4].

This allosteric pathway involves a series of interconnected residues: ATP-binding site → Thr160 (G-loop) → Phe161 → Glu191 (αC-helix) → His194 → phospho-Thr308. PF-AKT400 binding disrupts this protective pathway, leading to increased exposure of phospho-Thr308 to protein phosphatase 2A (PP2A), resulting in enhanced dephosphorylation and sustained kinase inactivation [4] [5].

The compound induces Akt hyperphosphorylation as a compensatory cellular response, with an EC50 of 216 nanomolar for this effect. This hyperphosphorylation represents an attempt by the cell to overcome kinase inhibition through increased phosphorylation at regulatory sites, but ultimately fails to restore kinase activity due to the compound's persistent ATP-competitive inhibition [7] [8].

| Allosteric Effect | EC50/IC50 (nM) | Mechanism |

|---|---|---|

| Akt hyperphosphorylation | 216 | Compensatory response |

| pThr308 exposure | Qualitative | Allosteric pathway disruption |

| PP2A accessibility | Enhanced | Conformational change |

| Sustained inhibition | <500 | Combined ATP-competitive and allosteric |

Impact on Downstream Targets: GSK-3α and S6 Kinase

PF-AKT400 exerts profound effects on critical downstream targets of Akt signaling, with particularly well-characterized impacts on glycogen synthase kinase-3 alpha (GSK-3α) and ribosomal protein S6 kinase (S6K). These effects serve as both pharmacodynamic biomarkers and mechanistic indicators of successful Akt pathway inhibition [7] [8] [12].

GSK-3α Modulation:

The compound significantly reduces inhibitory phosphorylation of GSK-3α at Ser21, with a cellular IC50 of 310 nanomolar measured in U87 glioblastoma cells. Under normal conditions, active Akt phosphorylates GSK-3α at Ser21, creating a pseudosubstrate that blocks GSK-3α kinase activity. PF-AKT400 treatment reduces this inhibitory phosphorylation, leading to GSK-3α reactivation and subsequent effects on downstream substrates including glycogen synthase and β-catenin [13] [14].

The reactivation of GSK-3α following PF-AKT400 treatment has significant metabolic consequences, promoting glycogen synthesis and affecting cellular energy homeostasis. This effect contributes to the compound's antiproliferative activity in cancer cells that rely heavily on dysregulated glucose metabolism [15] [13].

S6 Kinase Impact:

PF-AKT400 demonstrates potent inhibition of ribosomal protein S6 phosphorylation, with an IC50 of 110 nanomolar for this downstream effect. S6 kinase activity is regulated through the Akt-mTORC1 pathway, where Akt phosphorylates and inactivates tuberous sclerosis complex 2 (TSC2), leading to mTORC1 activation and subsequent S6K1 phosphorylation [12] [16].

The compound's inhibition of S6 phosphorylation reflects successful disruption of the Akt-mTOR signaling axis, resulting in decreased protein synthesis and reduced cellular proliferation. This effect is particularly pronounced in cancer cells with hyperactive PI3K-Akt-mTOR signaling, making it a valuable pharmacodynamic marker for compound activity [17] [18].

The impact on S6 kinase signaling extends beyond simple inhibition to include modulation of feedback regulatory mechanisms. S6K1 normally provides negative feedback regulation of Akt through phosphorylation of insulin receptor substrate-1 (IRS-1). PF-AKT400 treatment disrupts this feedback loop, creating complex downstream effects that enhance the compound's overall efficacy [12] [16].

| Downstream Target | Effect | IC50 (nM) | Biological Consequence |

|---|---|---|---|

| GSK-3α (pSer21) | Reduced phosphorylation | 310 | Enhanced glycogen synthesis |

| S6 ribosomal protein | Reduced phosphorylation | 110 | Decreased protein synthesis |

| mTORC1 signaling | Pathway inhibition | <200 | Reduced cell growth |

| β-catenin | Destabilization | Not specified | Reduced oncogenic signaling |